molecular formula C9H10N2S B589036 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile CAS No. 127981-98-0

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile

Cat. No.: B589036
CAS No.: 127981-98-0
M. Wt: 178.253
InChI Key: YFSOWLFQPGTDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile is an organic compound with the molecular formula C9H10N2S It is a heterocyclic compound containing a benzothiophene ring system, which is a sulfur-containing aromatic ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with ammonia or an amine under suitable conditions. For example, the reaction of 4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide can yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a nitrile group

Properties

CAS No.

127981-98-0

Molecular Formula

C9H10N2S

Molecular Weight

178.253

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile

InChI

InChI=1S/C9H10N2S/c10-5-6-2-1-3-8-7(6)4-9(11)12-8/h4,6H,1-3,11H2

InChI Key

YFSOWLFQPGTDOL-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)SC(=C2)N)C#N

Synonyms

Benzo[b]thiophene-4-carbonitrile, 2-amino-4,5,6,7-tetrahydro- (9CI)

Origin of Product

United States

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